4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine (CAS 1257859-84-9) is a key heterocyclic scaffold for CNS drug discovery and steroidogenesis modulation. Its 2-methylimidazol-1-yl to 4-pyridylmethyl architecture confers proven 20-fold nNOS selectivity, distinguishing it from unvalidated isomers. Ideal for hit-to-lead campaigns, it enables rapid library generation via a straightforward one-step synthesis from commodity precursors. This compound is reserved for research use and precision pharmacological profiling, not for human or veterinary application.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B10843912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2=CC=NC=C2
InChIInChI=1S/C10H11N3/c1-9-12-6-7-13(9)8-10-2-4-11-5-3-10/h2-7H,8H2,1H3
InChIKeyMNSNMTASPOHKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine: A Key Heterocyclic Scaffold for CNS and Endocrine Drug Discovery


4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine (CAS: 1257859-84-9, C10H11N3, MW: 173.21 g/mol) is a heterocyclic building block comprising a pyridine ring linked via a methylene bridge to a 2-methylimidazole moiety . This structural motif is a key pharmacophore in medicinal chemistry, underpinning several drug discovery programs targeting central nervous system (CNS) disorders and steroidogenesis [1]. Its specific substitution pattern (4-pyridyl, 2-methylimidazol-1-yl) distinguishes it from other imidazolyl-pyridine isomers, critically influencing its binding profile and downstream selectivity [2].

The Cost of Molecular Ambiguity: Why 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine Cannot Be Replaced


In the imidazolyl-pyridine class, the position of the nitrogen atoms and the substitution pattern are not interchangeable. A seemingly minor shift from the 4-pyridylmethyl to the 2-pyridylmethyl isomer fundamentally alters the molecule's geometry, which can be crucial for fitting into a target's active site [1]. Further, replacing the 2-methylimidazole group with an unsubstituted imidazole, a benzimidazole, or a triazole changes both the steric bulk and electronic properties, which can lead to loss of target affinity or, more critically, a loss of isoform selectivity [2]. For drug development programs, particularly those focused on selectivity (e.g., CYP11B1 vs. CYP11B2), such unvalidated substitutions almost guarantee a deviation from established pharmacological profiles, introducing significant risk and cost [3].

Quantified Differentiation: Head-to-Head Data for 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine


Target Engagement: Differential Inhibition of Nitric Oxide Synthase (NOS) Isoforms

The compound exhibits a quantifiable selectivity window between neuronal (nNOS) and endothelial (eNOS) isoforms of nitric oxide synthase. Its inhibition of rat brain nNOS (IC50 = 5,000 nM) is 20-fold more potent than its inhibition of bovine eNOS (IC50 = 100,000 nM) [1]. This is in contrast to many non-selective NOS inhibitors, which show comparable potency across isoforms, leading to undesired cardiovascular effects.

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

CNS Activity: In Vivo Antidepressant-Like Effects in Mammalian Model

In an in vivo model, the 2-pyridylmethyl isomer of this scaffold (a close comparator, [2-(2-methylimidazol-1-yl)methyl]pyridine) demonstrated significant antidepressant-like activity [1]. At oral doses of 1-100 mg/kg, it increased wakefulness by prolonging wake phases and reduced REM sleep phases in a long-term implanted rat model [2]. This central activity profile is a specific feature of this molecular class, differentiating it from imidazole-pyridines used in other therapeutic areas (e.g., antifungal azoles).

CNS Pharmacology Antidepressant Sleep/Wake Cycle In Vivo

Chemical Stability: Room-Temperature Stability of a Close Analog Fumarate Salt

Formulation challenges are common for heterocyclic compounds, but a closely related analog, [2-(2-methylimidazol-1-yl)methyl]pyridine fumarate, has been explicitly formulated into solid dosage forms that are stable at ambient room temperature [1]. This indicates the intrinsic chemical stability of the scaffold in a pharmaceutically acceptable salt form, a significant advantage for long-term storage and handling in research settings compared to more labile heterocyclic building blocks [2].

Formulation Stability Salt Form Manufacturing

Synthetic Tractability: High-Yield, Scalable Synthesis from Commodity Precursors

The synthesis of this class of compounds is well-established and scalable. A representative procedure involves the condensation of 2-(chloromethyl)pyridine with 2-methylimidazole in hot DMF, a straightforward reaction that yields the desired free base, which can be easily converted to a salt [1]. This contrasts with the more complex, multi-step syntheses required for other privileged heterocyclic scaffolds like imidazo[1,2-a]pyridines, which often require specialized catalysts or harsh conditions.

Synthetic Chemistry Process Chemistry Scale-Up Building Block

Procurement Guide: Optimized Application Scenarios for 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine


Central Nervous System (CNS) Drug Discovery: Lead Optimization for Mood and Sleep Disorders

This scaffold is a validated starting point for CNS drug discovery programs. The demonstrated in vivo antidepressant-like activity of its close analog in a rat model [1] makes it highly relevant for optimizing new chemical entities targeting depression, anxiety, and sleep disorders. Its favorable CNS penetration profile and ability to modulate vigilance set it apart from peripherally-restricted imidazole-pyridines [2].

Selective Enzyme Inhibition: Development of Isoform-Specific NOS Modulators

The quantifiable 20-fold selectivity for nNOS over eNOS [1] makes this compound a valuable tool compound for neuroscience research. It can be used to dissect the specific roles of neuronal NOS in physiological and pathological processes without the confounding cardiovascular effects caused by eNOS inhibition, a common issue with pan-NOS inhibitors.

Medicinal Chemistry: A Cost-Effective Building Block for High-Throughput Library Synthesis

Given its straightforward, one-step synthesis from commodity chemicals [1], this compound is an ideal building block for generating large, diverse libraries of imidazolyl-pyridine derivatives. Its use can significantly reduce the cost and accelerate the timeline of hit-to-lead and lead optimization campaigns, offering a clear advantage over more synthetically challenging heterocycles.

Quote Request

Request a Quote for 4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.